p-Nitrophenyl 6-Phospho-alpha-D-mannopyranoside
Description
Properties
Molecular Formula |
C12H16NO11P |
|---|---|
Molecular Weight |
381.23 g/mol |
IUPAC Name |
[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H16NO11P/c14-9-8(5-22-25(19,20)21)24-12(11(16)10(9)15)23-7-3-1-6(2-4-7)13(17)18/h1-4,8-12,14-16H,5H2,(H2,19,20,21)/t8-,9-,10+,11+,12+/m1/s1 |
InChI Key |
ULWWOIRVCLMNOB-GCHJQGSQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Protective Group Strategy
The cornerstone of this method involves condensing a peracetylated glycosyl phosphate donor with a protected p-nitrophenyl-α-D-mannopyranoside acceptor. As detailed in foundational work, p-nitrophenyl 2,3,4-tri-O-benzoyl-α-D-mannopyranoside is reacted with peracetylated glycosyl phosphates (e.g., α-D-glucopyranosyl or α-D-galactopyranosyl phosphate) under alkaline conditions. The benzoyl groups at the 2-, 3-, and 4-positions of the mannose ring ensure that only the primary 6-hydroxyl group remains unprotected, enabling selective phosphorylation. Following condensation, alkaline deprotection removes both the benzoyl groups from the mannose and acetyl groups from the glycosyl phosphate, yielding the target compound.
Table 1: Key Parameters for Glycosyl Phosphate Condensation
| Parameter | Details |
|---|---|
| Starting Material | p-Nitrophenyl 2,3,4-tri-O-benzoyl-α-D-mannopyranoside |
| Phosphorylating Agent | Peracetylated glycosyl phosphate (e.g., gluco- or galactopyranosyl) |
| Reaction Medium | Alkaline conditions (e.g., pyridine/water) |
| Deprotection | Aqueous sodium hydroxide |
| Characterization | ¹H-, ³¹P-, and ¹³C-NMR spectroscopy |
This approach achieves regioselectivity through steric and electronic effects imposed by the benzoyl protective groups, which direct phosphorylation exclusively to the 6-hydroxyl. Post-reaction validation via NMR confirms the absence of regioisomers, with distinct ³¹P signals at δ −0.5 to −1.5 ppm confirming phosphodiester formation.
Phosphoryl Chloride-Mediated Phosphorylation
Direct Phosphorylation of Unprotected Intermediates
An alternative route employs phosphoryl chloride (POCl₃) to phosphorylate p-nitrophenyl-α-D-mannopyranoside directly. In this method, POCl₃ reacts with the 6-hydroxyl group in a mixture of pyridine and water at 0°C for one hour. The reaction’s selectivity for primary hydroxyl groups arises from the higher nucleophilicity of the 6-OH compared to secondary hydroxyls, a phenomenon amplified by the steric bulk of pyridine, which coordinates to POCl₃ and stabilizes the transition state.
Table 2: Reaction Conditions for POCl₃-Mediated Phosphorylation
| Parameter | Details |
|---|---|
| Phosphorylating Agent | Phosphoryl chloride (POCl₃) |
| Solvent System | Pyridine/water (4:1 v/v) |
| Temperature | 0°C |
| Reaction Time | 1 hour |
| Workup | Neutralization with aqueous NaHCO₃, extraction with ethyl acetate |
This method bypasses the need for pre-protection of secondary hydroxyls, simplifying the synthetic pathway. However, yields are highly dependent on strict temperature control, as elevated temperatures promote undesired phosphorylation at secondary positions.
Catalytic Hydrogenation for Derivative Synthesis
A related strategy involves synthesizing p-aminophenyl 6-phospho-α-D-mannopyranoside, a reduced derivative used in conjugates for biological studies. Here, p-nitrophenyl-α-D-mannopyranoside is first phosphorylated using POCl₃, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine. The hydrogenation step proceeds quantitatively in methanol at 25°C, yielding a primary amine suitable for further functionalization via thiophosgene coupling.
Industrial-Scale Synthesis and Purification
Trimethylsilyl Group-Assisted Deprotection
A patent-pending method for analogous compounds highlights the utility of trimethylsilyl (TMS) groups in large-scale synthesis. Although developed for p-nitrophenylphosphate disodium, its principles apply to phosphorylated mannosides. The protocol involves:
- Reacting p-nitrophenol with dialkyl chlorophosphate (e.g., dimethyl chlorophosphate) to form O,O-dialkyl p-nitrophenyl phosphate.
- Replacing alkoxy groups with TMS groups via dealkylation.
- Hydrolyzing TMS-protected intermediates to yield phosphorylated products.
Table 3: Industrial Synthesis Parameters
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Dialkyl chlorophosphate, Na₂CO₃, 0–25°C | Alkoxy phosphorylation |
| 2 | Trimethylsilyl chloride, Et₃N | TMS protection |
| 3 | Hydrolysis in MeOH/H₂O (1:1), 0–30°C | Deprotection to phosphoric acid |
| 4 | NaOH (pH ≥ 12) | Disodium salt formation |
This method emphasizes reduced-pressure distillation for purifying intermediates and recrystallization from acetone/water (5:1) for final product isolation. The TMS strategy minimizes byproducts, enhancing yield (reported >85%) and scalability.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectra of p-nitrophenyl 6-phospho-α-D-mannopyranoside reveal distinct anomeric proton signals at δ 5.4–5.6 ppm (J₁,₂ ≈ 1.5–2.0 Hz), confirming the α-configuration. The 6-phospho group induces downfield shifts for H-6 (δ 4.1–4.3 ppm) and C-6 (δ 65–67 ppm). ³¹P-NMR provides unambiguous evidence of phosphorylation, with a singlet at δ −1.2 ppm.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the compound from unreacted precursors, with UV detection at 256 nm (λₘₐₓ for p-nitrophenyl). Retention times typically range from 8–10 minutes under optimized conditions.
Chemical Reactions Analysis
Enzymatic Hydrolysis and Reaction Kinetics
pNP-Man6P serves as a substrate for α-mannosidases and related glycosidases, enabling quantitative measurement of enzymatic activity through spectrophotometric detection of p-nitrophenol (λ_max = 405 nm) . Key reaction characteristics include:
Table 1: Hydrolysis Parameters of pNP-Man6P
| Enzyme Source | pH Optimum | Temperature | K_m (mM) | V_max (μmol/min/mg) |
|---|---|---|---|---|
| Bovine lysosomal LAMAN | 4.5 | 37°C | 0.18 | 12.4 |
| Porphyromonas gingivalis | 5.0 | 70°C | 0.32 | 8.7 |
| GH99 endo-α-mannosidase | 10.7 | 25°C | N/A | N/A |
The general hydrolysis reaction proceeds as:
Reaction rates are typically quantified using 10 mM substrate in acetate buffer (50–100 mM), with termination via alkaline solution (1 M Na₂CO₃) to stabilize the chromophore .
Mechanistic Insights from Kinetic Isotope Effects
The base-catalyzed hydrolysis of pNP-Man6P involves a C2-oxyanion neighboring group participation mechanism , as demonstrated by kinetic isotope effect (KIE) studies :
Table 2: Experimental KIEs for Hydroxide-Promoted Hydrolysis
| Isotope Pair | KIE Value (±SD) | Mechanistic Implication |
|---|---|---|
| C1-²H | 1.112 ± 0.004 | Cleavage of glycosidic bond (C1–O1) |
| C2-²H | 1.045 ± 0.005 | Partial C2–O bond cleavage |
| C2-¹⁸O | 1.044 ± 0.006 | Nucleophilic participation at C2 |
| Leaving group O-¹⁸O | 1.040 ± 0.012 | Advanced glycosidic bond dissociation |
These data support a transition state where:
-
The C2-alkoxide acts as a nucleophile, forming a 1,2-anhydro mannopyranose intermediate.
-
Glycosidic bond cleavage precedes full oxirane ring formation (late transition state).
-
Computational modeling confirms significant C1–O5 bond shortening (1.38 Å → 1.32 Å) during hydrolysis .
Chemical Phosphorylation
pNP-Man6P is synthesized via selective phosphorylation of p-nitrophenyl α-D-mannopyranoside using POCl₃ in pyridine/water (0°C, 1 hr), achieving >85% yield . Critical steps include:
-
Protection of secondary hydroxyls using benzoyl groups.
-
Deprotection via alkaline hydrolysis (0.1 M NaOH, 25°C).
Conjugation to Carrier Proteins
For cellular uptake studies, pNP-Man6P has been derivatized into protein conjugates via:
Key parameters:
-
Coupling efficiency: 20–30 glycosides per albumin molecule.
-
Characterization: ¹³C NMR (δ 94.5 ppm for anomeric carbon), enzymatic digestion assays .
Analytical Characterization Methods
-
Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA/MeCN gradient) confirms purity (>98%) .
-
Spectroscopy :
-
Enzymatic Validation : Incubation with alkaline phosphatase (37°C, 1 hr) eliminates phosphate interference.
This compound’s well-characterized reactivity and chromogenic properties make it indispensable for studying carbohydrate-active enzymes and lysosomal targeting pathways. Recent advances in transition-state analysis using KIEs have opened new avenues for designing glycosidase inhibitors with therapeutic potential.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for its potential role in diagnosing and understanding diseases related to glycoprotein metabolism .
Industry:
Mechanism of Action
Mechanism: p-Nitrophenyl 6-Phospho-alpha-D-mannopyranoside acts as a substrate for alpha-mannosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing p-Nitrophenol and 6-Phospho-alpha-D-mannopyranose .
Molecular Targets and Pathways:
Target: Alpha-mannosidase enzyme.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Differences
Biological Activity
p-Nitrophenyl 6-phospho-alpha-D-mannopyranoside (pNP-M6P) is a synthetic glycoside that serves as a substrate for various glycosidases and has significant biological implications. This article explores its biological activity, focusing on enzymatic interactions, inhibition mechanisms, and potential applications in research and therapy.
Chemical Structure and Synthesis
pNP-M6P is derived from p-nitrophenyl-alpha-D-mannopyranoside through phosphorylation at the 6-position. The synthesis involves the reaction of p-nitrophenyl-alpha-D-mannopyranoside with phosphorus oxychloride in a pyridine-acetonitrile-water solvent system, yielding pNP-M6P as a product .
Enzymatic Hydrolysis
pNP-M6P is primarily utilized in studies assessing the activity of various glycosidases. For instance, it has been shown to be hydrolyzed by alpha-D-mannosidases, which are critical in glycoprotein biosynthesis. In one study, preincubation with alpha-D-mannosidase inhibitors resulted in a significant decrease in enzyme activity when pNP-M6P was used as a substrate .
| Enzyme Type | Inhibition (%) | Reference |
|---|---|---|
| Soluble alpha-D-mannosidase | 90% | |
| Lysosomal alpha-D-mannosidase | 60% | |
| Golgi mannosidase I | Minimal |
Inhibition Studies
The compound has been employed in various inhibition studies to understand its effects on glycosidase activity. For example, alpha-ManMNT, an inhibitor tested with pNP-M6P, demonstrated substantial inhibition of soluble and lysosomal alpha-D-mannosidases, indicating its potential role in studying oligosaccharide processing .
Hepatic Uptake Mechanism
Research has indicated that compounds like M6P can enhance the hepatic uptake of therapeutic agents. A study involving mannose 6-phosphate-bovine serum albumin conjugates showed increased liver accumulation when administered systemically. This mechanism suggests that pNP-M6P could be pivotal in targeted drug delivery systems aimed at liver cells .
Applications in Glycobiology
In glycobiology, pNP-M6P serves as a crucial tool for characterizing glycosylation patterns and enzyme specificity. It allows researchers to probe the activities of various glycosidases under different conditions, thus providing insights into metabolic pathways involving mannose-containing glycoconjugates .
Research Findings
- Enzyme Specificity : Different enzymes exhibit varied preferences for pNP-M6P compared to other substrates like p-nitrophenyl-beta-D-mannopyranoside, highlighting its specificity in enzymatic reactions .
- Thermostability : Studies have evaluated the thermostability of enzymes acting on pNP-M6P, revealing optimal activity at specific temperatures and pH levels, which are critical for industrial applications .
- Transglycosylation Activity : Some enzymes catalyzing reactions with pNP-M6P also exhibit transglycosylation capabilities, which can be harnessed for synthesizing complex carbohydrates .
Q & A
Q. What are the established synthetic routes for p-nitrophenyl 6-phospho-alpha-D-mannopyranoside, and how can purity be validated?
Two primary phosphorylation methods are documented:
- Method 1 : Phosphorylation of p-nitrophenyl alpha-D-mannopyranoside using phosphoryl chloride (POCl₃) in pyridine/water at 0°C for 1 hour, followed by purification via crystallization .
- Method 2 : Direct phosphorylation of pre-aminated derivatives (e.g., p-aminophenyl alpha-D-mannopyranoside) followed by nitro group reduction via catalytic hydrogenation . Validation : Purity is confirmed using TLC, enzymatic assays (e.g., phosphatase sensitivity), and ¹³C NMR spectroscopy to verify the phosphorylation site at the C6 hydroxyl group .
Q. How is this compound used as a substrate in glycosidase activity assays?
This compound serves as a chromogenic substrate for α-mannosidases and mannose-6-phosphate receptors . Enzymatic cleavage releases p-nitrophenol, which is quantified spectrophotometrically at 405 nm. Key experimental considerations:
- Reaction conditions : Optimize pH (typically 4.5–5.5 for lysosomal enzymes) and temperature (37°C for mammalian systems).
- Control assays : Include heat-inactivated enzymes or competitive inhibitors (e.g., mannose-6-phosphate) to confirm specificity .
Advanced Research Questions
Q. What strategies resolve contradictory data in phosphorylation efficiency across synthesis protocols?
Discrepancies in phosphorylation yields (e.g., 70–90% in Method 1 vs. 50–60% in Method 2 ) arise from steric hindrance or competing side reactions. Mitigation approaches:
Q. How can structural modifications enhance substrate specificity for novel glycosidases?
Fluorination or fucosylation at specific positions alters enzyme binding:
- Fluorinated analogs : Replace the C6 hydroxyl with fluorine to probe hydrogen-bonding interactions (e.g., 6-deoxy-6-fluoro derivatives synthesized via Et₂NSF₃ treatment ).
- Branching : Attach L-fucose residues via α-(1→2) linkages to mimic natural glycoconjugates, which can shift substrate preference toward fucosidases .
Q. What advanced techniques characterize the interaction between this compound and lectins?
- X-ray crystallography : Resolve binding modes in complexes with lectins like concanavalin A, identifying key residues (e.g., Tyr-12 and Asp-16) involved in mannose-6-phosphate recognition .
- NMR titration : Measure chemical shift perturbations to map binding epitopes and quantify dissociation constants (Kd) .
Methodological Challenges & Solutions
Q. How to design experiments distinguishing between mannosidase isoforms using this substrate?
- Isoform-specific inhibitors : Co-incubate with swainsonine (lysosomal α-mannosidase inhibitor) or kifunensine (ER/Golgi α-mannosidase inhibitor) .
- pH profiling : Lysosomal isoforms exhibit peak activity at pH 4.5, while Golgi isoforms prefer pH 6.5–7.0 .
Q. What derivatization methods improve detection limits in structural studies?
- UV-active tags : Incorporate 4-(p-nitrophenyl)butoxyamine to enable HPLC detection at 280 nm, enhancing sensitivity for oligosaccharide derivatives .
- Methylation analysis : Per-O-methylation followed by EI-MS or FAB-MS provides fragmentation patterns for linkage determination .
Data Interpretation Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
